N',N'-Dimethylformohydrazide

Description

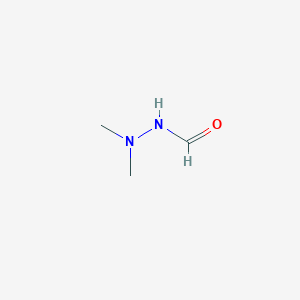

Structure

3D Structure

Properties

IUPAC Name |

N-(dimethylamino)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-5(2)4-3-6/h3H,1-2H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTGURJQVWBILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307894 | |

| Record name | N',N'-Dimethylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3298-49-5 | |

| Record name | 3298-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N',N'-Dimethylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N',N'-Dimethylformohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N',N'-Dimethylformohydrazide, also known as 1-formyl-2,2-dimethylhydrazine. This compound is a significant transformation product of 1,1-dimethylhydrazine (a rocket propellant) and serves as a potential precursor in various chemical syntheses. This document outlines the primary synthetic pathway, detailed experimental protocols, purification techniques, and characterization data.

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the formylation of 1,1-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH) using a suitable formylating agent, such as ethyl formate. This reaction proceeds via a nucleophilic acyl substitution mechanism where the more nucleophilic nitrogen of 1,1-dimethylhydrazine attacks the carbonyl carbon of the formylating agent.

A key historical synthesis was reported by Beltrami and Bissell in 1956, which remains a foundational reference for this compound's preparation.[1][2]

Synthesis Pathway

Experimental Protocol

The following protocol is based on established procedures for the formylation of hydrazines.[1][3]

Materials and Reagents:

-

1,1-Dimethylhydrazine (UDMH) (>98% purity)

-

Ethyl formate (97% purity)

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1-dimethylhydrazine in anhydrous ethanol.

-

To this solution, add a molar excess of ethyl formate.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. The primary methods for purifying this compound are distillation and recrystallization.

Purification Workflow

Experimental Protocols

2.2.1. Vacuum Distillation

This is the preferred method for purifying liquid this compound.

Apparatus:

-

Distillation flask

-

Short path distillation head

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

Procedure:

-

Transfer the crude product to the distillation flask.

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Apply a vacuum and gently heat the distillation flask.

-

Collect the fraction that distills at the appropriate boiling point under the applied pressure. It is crucial to monitor the temperature and pressure closely to ensure the collection of the pure fraction.

2.2.2. Recrystallization

If the distilled product requires further purification or if it is a solid at room temperature, recrystallization can be employed.

Procedure:

-

Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for hydrazides include ethanol, methanol, and acetonitrile.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Value | Reference |

| Molecular Formula | C₃H₈N₂O | |

| Molecular Weight | 88.11 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 57.8 °C | |

| Boiling Point | 72-75 °C at 2.3 Torr |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet corresponding to the two methyl groups (-N(CH₃)₂).

-

A singlet for the formyl proton (-CHO).

-

A broad singlet for the N-H proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the carbons of the two equivalent methyl groups.

-

A signal for the carbonyl carbon of the formyl group.

IR (Infrared) Spectroscopy:

-

A characteristic strong absorption band for the C=O stretching of the amide group, typically in the region of 1650-1680 cm⁻¹.

-

An N-H stretching band, usually in the range of 3200-3400 cm⁻¹.

-

C-H stretching bands for the methyl groups around 2800-3000 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 88. Common fragmentation patterns for such compounds would involve the loss of methyl groups or the formyl group.

This technical guide provides a framework for the synthesis and purification of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available analytical instrumentation.

References

Physicochemical Properties of N',N'-Dimethylformohydrazide: A Technical Guide

Disclaimer: Publicly available experimental data on the specific physicochemical properties of N',N'-Dimethylformohydrazide is limited. This guide provides a general overview of the expected properties based on the hydrazide functional group and data for the related, well-characterized compound N,N-Dimethylformamide (DMF), which is a distinct chemical entity. The experimental protocols described are general methods applicable to the characterization of such compounds.

Introduction to this compound

This compound is an organic compound belonging to the hydrazide class. Hydrazides are characterized by a nitrogen-nitrogen single bond with an acyl group attached to one of the nitrogens.[1] The general structure of an acylhydrazide is R-C(=O)NHNH2. These compounds are recognized for their high reactivity, making them valuable intermediates in the synthesis of various nitrogen-containing heterocycles and other organic molecules.[2] Many derivatives of aromatic carboxylic acid hydrazides, in particular, have been investigated for their physiological effects.[2]

General Physicochemical Properties of Hydrazides

Hydrazides are typically polar molecules due to the presence of the amide and amine functionalities, which can participate in hydrogen bonding. Their solubility is dependent on the overall carbon skeleton, with shorter-chain hydrazides exhibiting greater solubility in polar solvents. The basicity of hydrazides is generally lower than that of corresponding hydrazines due to the electron-withdrawing effect of the adjacent acyl group.[1]

For context, a selection of physicochemical properties for various hydrazines is presented below. It is important to note that these are not values for this compound.

Table 1: Physicochemical Properties of Selected Hydrazines

| Property | Hydrazine | 1,1-Dimethylhydrazine | 1,2-Dimethylhydrazine |

| Molecular Weight | 32.05 g/mol | 60.10 g/mol | 60.10 g/mol |

| Melting Point | 2 °C | -58 °C | -9 °C |

| Boiling Point | 113.5 °C | 63.9 °C | 81 °C |

| Density | 1.0036 g/mL at 25°C | 0.7914 g/mL at 25°C | 0.8274 g/mL at 20°C |

| Solubility in Water | Miscible | Miscible | Miscible |

Source: HSDB 1993; WHO 1987; Budavari et al. 1989.[3]

Physicochemical Data of a Related Compound: N,N-Dimethylformamide (DMF)

To illustrate the types of quantitative data relevant to this class of compounds, the physicochemical properties of N,N-Dimethylformamide (DMF) are presented. It is crucial to reiterate that DMF (CAS No: 68-12-2) is a different molecule from this compound. [4][5][6][7] DMF is a polar aprotic solvent widely used in organic synthesis.[8]

Table 2: Physicochemical Properties of N,N-Dimethylformamide (DMF)

| Property | Value |

| Molecular Weight | 73.09 g/mol |

| Melting Point | -61 °C |

| Boiling Point | 153 °C |

| Density | 0.944 g/mL |

| pKa | -0.30 |

| Solubility in Water | Miscible |

| Refractive Index (n20/D) | 1.430 |

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.[9] Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt at lower temperatures and over a wider range.[10]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm.[11]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling oil or a modern digital melting point apparatus.[10]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, near the expected melting point.[12]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded as the melting point range.[12]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]

Methodology: Capillary Method (for small quantities)

-

Sample Preparation: A small amount of the liquid sample (less than 0.5 mL) is placed in a small test tube or fusion tube.[14]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[13]

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a similar apparatus.[14] Heating should be gradual.[13]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[15] The heat is then removed, and the liquid is allowed to cool.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[15]

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For hydrazides, determining the pKa of the hydrazyl protons is of interest.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the pure compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has limited aqueous solubility. The solution should be free of carbonate.[16]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, depending on the nature of the analyte.[16]

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.[17]

-

Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point.[18]

Methodology: UV-Vis Spectrophotometry

-

Sample Preparation: A series of solutions of the compound are prepared in buffers of known pH.[16]

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded. This method requires that the protonated and deprotonated forms of the compound have different absorption spectra.[17]

-

Data Analysis: The pKa is calculated by analyzing the change in absorbance at a specific wavelength as a function of pH.[16]

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.[19]

Methodology: Shake-Flask Method

-

Sample and Solvent: A known mass of the solid compound is placed in a test tube or vial.[20]

-

Solvent Addition: A measured volume of the solvent is added incrementally.[20]

-

Equilibration: After each addition, the mixture is shaken vigorously until the solid is completely dissolved.[20]

-

Solubility Calculation: The total volume of solvent required to dissolve the known mass of the solute is used to calculate the solubility, often expressed in units of mg/mL or mol/L.[20] The process can be aided by gentle heating if necessary, and this should be noted.[20]

Spectroscopic Characterization of Hydrazides

Spectroscopic techniques are essential for the structural elucidation of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For hydrazides, characteristic absorption bands are expected for the N-H and C=O groups.[21]

-

N-H Stretching: Hydrazides typically show N-H stretching vibrations in the region of 3200-3350 cm⁻¹.[22]

-

C=O Stretching (Amide I): A strong absorption band due to the carbonyl stretch is typically observed around 1630-1680 cm⁻¹.[21][22]

-

N-H Bending (Amide II): An N-H bending vibration is usually seen around 1520-1550 cm⁻¹.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

N-H Protons: The chemical shifts of the N-H protons can be broad and vary depending on the solvent and concentration. They often appear downfield.

-

Alkyl Protons: The protons of the N,N-dimethyl groups would be expected to appear as a singlet in the upfield region of the spectrum.

-

Formyl Proton: The proton of the formyl group (CHO) would likely appear as a singlet in the downfield region (around 8 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon: The carbon of the C=O group is expected to have a chemical shift in the range of 160-180 ppm.

-

Alkyl Carbons: The carbons of the N,N-dimethyl groups would appear in the upfield region of the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Hydrazides can be analyzed by various ionization techniques.[23][24][25] The molecular ion peak (M+) would correspond to the molecular weight of this compound. Fragmentation patterns would likely involve cleavage of the N-N bond and the N-C bond adjacent to the carbonyl group.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

References

- 1. Hydrazide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. scbt.com [scbt.com]

- 6. N,N-二甲基甲酰胺 anhydrous, 99.8% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Khan Academy [khanacademy.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N',N'-Dimethylformohydrazide (CAS: 3298-49-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N',N'-Dimethylformohydrazide, with the Chemical Abstracts Service (CAS) number 3298-49-5, is a chemical compound of significant interest in various scientific and industrial fields. Also known by synonyms such as 2-Formyl-1,1-dimethylhydrazine and 1-Formyl-2,2-dimethylhydrazine (FADMH), it is recognized for its role as a versatile reagent in organic synthesis and as a notable transformation product of the hypergolic rocket propellant, 1,1-dimethylhydrazine (UDMH).[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and toxicological profile, presenting key data in a structured format for easy reference and application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and for understanding its environmental fate.

| Property | Value | Reference(s) |

| CAS Number | 3298-49-5 | |

| Molecular Formula | C₃H₈N₂O | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Melting Point | 58-63 °C | |

| Boiling Point | 72-75 °C at 2.3 Torr | |

| Appearance | Solid | |

| Purity | ≥97% | [1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reaction of 1,1-dimethylhydrazine (UDMH) with ethyl formate.[1][3]

Synthesis of 1-Formyl-2,2-dimethylhydrazine

A detailed experimental protocol for the synthesis of this compound is outlined below, based on established procedures.[1][3]

Materials:

-

1,1-Dimethylhydrazine (UDMH) (>98% purity)

-

Ethyl formate (97% purity)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,1-dimethylhydrazine in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of ethyl formate to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 1-formyl-2,2-dimethylhydrazine.

Workflow for the Synthesis of this compound:

References

An In-depth Technical Guide to the Spectroscopic Analysis of N',N'-Dimethylformohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of N',N'-Dimethylformohydrazide. Due to a lack of publicly available experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its functional groups. It includes detailed predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines general experimental protocols for acquiring such spectra and includes a visual workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may be working with or synthesizing this compound.

Introduction

This compound is a chemical compound containing a formyl group, a dimethylamino group, and a hydrazide linkage. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its identification, characterization, and potential application in various chemical syntheses, including pharmaceutical development. This guide aims to fill the current void in spectroscopic information for this molecule by providing a detailed theoretical analysis.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Formyl (CHO) | 8.0 - 8.5 | Singlet | 1H |

| N-H | 4.0 - 6.0 (broad) | Singlet | 1H |

| N-CH₃ | 2.2 - 2.8 | Singlet | 6H |

-

The formyl proton is expected to appear significantly downfield due to the deshielding effect of the adjacent carbonyl group.[1][2]

-

The N-H proton of the hydrazide moiety will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

The six protons of the two methyl groups attached to the nitrogen are expected to be chemically equivalent, resulting in a single peak.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 |

| N-CH₃ | 30 - 45 |

-

The carbonyl carbon of the formyl group is expected to resonate in the typical range for amide-like carbons.[3][4][5]

-

The carbons of the N-methyl groups will appear in the aliphatic region of the spectrum.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Functional Group | Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3400 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Amide I band) | Stretching | 1650 - 1690 | Strong |

| N-H | Bending (Amide II band) | 1510 - 1550 | Medium |

| C-N | Stretching | 1000 - 1250 | Medium |

-

The N-H stretching frequency of the hydrazide will be a key feature.[8][9]

-

A strong absorption band for the carbonyl group (Amide I) is expected in the typical range for amides and hydrazides.[10][11][12][13][14]

-

The N-H bending (Amide II) and C-N stretching vibrations will also be present.[15]

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern.

Predicted Molecular Ion Peak:

-

Molecular Formula: C₃H₇N₃O

-

Molecular Weight: 101.11 g/mol

-

Expected Molecular Ion (M⁺): m/z = 101

Predicted Fragmentation Pattern:

The fragmentation of hydrazides can be complex. Common fragmentation pathways may include:

-

α-cleavage: Cleavage of the bond adjacent to the nitrogen atoms.

-

Loss of the formyl group: Fragmentation leading to the loss of a CHO radical (m/z = 29).

-

Cleavage of the N-N bond.

-

McLafferty rearrangement: If applicable, though less likely in this specific structure.

Researchers should look for characteristic fragment ions that can help confirm the structure of the molecule.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[16]

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.[17]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[18][19]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum. The instrument software will automatically subtract the background spectrum.[20]

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the instrument's sensitivity.[21]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion abundance versus m/z.[22]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data is currently unavailable, the predicted NMR, IR, and MS data, along with the general experimental protocols, offer a valuable starting point for researchers. The provided workflow for spectroscopic analysis serves as a general framework for the structural elucidation of this and other novel compounds. It is hoped that this guide will facilitate future research and development involving this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. benchchem.com [benchchem.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. semanticscholar.org [semanticscholar.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. ias.ac.in [ias.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. www1.udel.edu [www1.udel.edu]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sites.bu.edu [sites.bu.edu]

- 18. chem.uiowa.edu [chem.uiowa.edu]

- 19. epfl.ch [epfl.ch]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to N',N'-Dimethylformohydrazide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N',N'-Dimethylformohydrazide, systematically known as 1,1-Dimethyl-2-formylhydrazine, is a hydrazine derivative with the chemical formula C₃H₈N₂O. While it is recognized as a primary decomposition product of the hypergolic rocket propellant unsymmetrical dimethylhydrazine (UDMH), its utility extends to being an intermediate in various organic syntheses, including the formation of heterocyclic compounds relevant to pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization.

Molecular Structure and Formula

This compound is a derivative of formohydrazide with two methyl groups attached to the terminal nitrogen atom.

-

Chemical Name: this compound

-

Systematic Name: 1,1-Dimethyl-2-formylhydrazine

-

Synonyms: FDMH, Formic acid 2,2-dimethylhydrazide

-

CAS Number: 3298-49-5

-

Molecular Formula: C₃H₈N₂O

-

Molecular Weight: 88.11 g/mol

-

Structure:

-

The molecule consists of a formyl group (CHO) attached to one nitrogen atom of a hydrazine backbone, with two methyl groups (CH₃) on the other nitrogen atom.

-

Physicochemical and Spectroscopic Data

A summary of the known physical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂O | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Melting Point | 57.8 °C | [1] |

| Boiling Point | 72-75 °C at 2.3 Torr | [1] |

| Density | 0.963 ± 0.06 g/cm³ | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| Mass Spectrometry (ESI-MS) | Protonated molecular ion [M+H]⁺ at m/z 89 | [2] |

| ¹H NMR | Spectra have been recorded in CD₃OD for structural confirmation | [2] |

| ¹³C NMR | Spectra have been recorded in CD₃OD for structural confirmation | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized via the formylation of unsymmetrical dimethylhydrazine (UDMH).

Experimental Protocol: Synthesis from UDMH and Ethyl Formate

A known procedure for the synthesis of 1-formyl-2,2-dimethylhydrazine involves the reaction of unsymmetrical dimethylhydrazine (UDMH) with ethyl formate.[3]

Materials:

-

Unsymmetrical dimethylhydrazine (UDMH) (>98%)

-

Ethyl formate (97%)

Procedure: While the specific reaction conditions such as solvent, temperature, and reaction time are detailed in the cited literature, a general procedure involves the nucleophilic acyl substitution reaction where the amino group of UDMH attacks the carbonyl carbon of ethyl formate. The reaction is typically carried out in an appropriate solvent under controlled temperature conditions to ensure the selective formation of the desired product. Purification of the resulting this compound can be achieved through standard laboratory techniques such as distillation or chromatography.

Logical Workflow and Diagrams

Formation from Unsymmetrical Dimethylhydrazine (UDMH)

This compound is a significant product of the environmental degradation of UDMH, a widely used rocket fuel.[2] The formation pathway is of considerable interest in environmental science and toxicology.

Caption: Environmental degradation pathway of UDMH to this compound.

Synthetic Pathway

The laboratory synthesis of this compound from UDMH and ethyl formate is a standard organic reaction.

Caption: Synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis.[4] Its bifunctional nature, possessing both a nucleophilic amino group and a formyl moiety, allows for its participation in the construction of various heterocyclic systems. These heterocyclic scaffolds are prevalent in many biologically active molecules, making this compound a compound of interest for researchers in drug discovery and agrochemical development.

Conclusion

This technical guide provides a foundational understanding of this compound for the scientific community. The compiled data on its molecular structure, properties, and synthesis serves as a valuable resource for researchers. Further investigation into its reactivity and potential applications in medicinal chemistry and materials science is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of N',N'-Dimethylformohydrazide and Related Compounds

Disclaimer: The chemical name "N',N'-Dimethylformohydrazide" is not a standard systematic name and does not unambiguously identify a single chemical structure. This guide will focus on plausible interpretations of this name, primarily N-formyl-N,N-dimethylhydrazine (a formyl group attached to the nitrogen of 1,1-dimethylhydrazine) and N-formyl-N,N'-dimethylhydrazine (a formyl group on one nitrogen and a methyl group on each nitrogen of hydrazine). Due to the scarcity of data for these specific compounds, this document will also provide information on the parent compound, formylhydrazine, and general characteristics of hydrazides to infer the properties of its dimethylated derivatives.

Introduction to Formohydrazide Derivatives

Formohydrazide and its derivatives are organic compounds containing a formyl group attached to a hydrazine-like structure. These compounds are of interest in various fields, including as intermediates in organic synthesis. For instance, formylhydrazine is a precursor in the preparation of 1,2,4-triazole derivatives and has been used in the synthesis of anticancer agents[1]. The addition of methyl groups to the hydrazide moiety is expected to alter its physicochemical properties, such as solubility and stability.

Solubility

The solubility of a compound is a critical parameter in drug development and chemical research, influencing its bioavailability, formulation, and reaction kinetics. The solubility of formohydrazide derivatives is dictated by the interplay of the polar formyl and hydrazide groups and the nonpolar methyl groups.

Expected Solubility Profile:

The presence of nitrogen and oxygen atoms in the formylhydrazide backbone allows for hydrogen bonding with protic solvents like water and alcohols, suggesting some degree of solubility in these media. However, the introduction of methyl groups increases the molecule's lipophilicity, which may enhance its solubility in less polar organic solvents.

Quantitative Solubility Data:

| Compound | Solvent | Solubility | Reference |

| N-Methyl-N-formylhydrazine | Chloroform | Slightly Soluble | [] |

| DMSO | Slightly Soluble | [] | |

| Methanol | Slightly Soluble | [] | |

| Formylhydrazine | Water | 2.5% (clear, colorless solution) | [3] |

| Benzene | Soluble | [4] | |

| Ethanol | Soluble | [4] | |

| Ether | Soluble | [4] | |

| Chloroform | Soluble | [4] |

Stability

The stability of a chemical compound is its ability to resist chemical change or decomposition. For hydrazide derivatives, hydrolytic cleavage is a primary degradation pathway.

General Stability of Hydrazides:

Hydrazides are generally susceptible to hydrolysis, and this process is often catalyzed by acids[5][6]. The stability of hydrazide-containing compounds, such as glycoconjugates, has been shown to increase as the pH approaches neutrality[7][8]. Studies on a pyrrole-based hydrazide indicated stability at physiological pH (7.4) and susceptibility to hydrolysis in strongly acidic (pH 2.0) and moderately alkaline (pH 9.0) conditions[9]. Formylhydrazine itself is noted to be hygroscopic and may disproportionate upon storage into 1,2-diformylhydrazine and hydrazine[1].

Quantitative Stability Data:

Detailed quantitative stability data, such as degradation kinetics for this compound, is not available. The table below summarizes the available qualitative stability information for related compounds.

| Compound | Condition | Stability Profile | Reference |

| N-Methyl-N-formylhydrazine | Storage Temperature | Store at 2-8°C | [] |

| Formylhydrazine | Storage | Hygroscopic; may disproportionate on storage. | [1] |

| Pyrrole-based hydrazide | pH 2.0 (37°C) | Susceptible to hydrolysis | [9] |

| pH 7.4 (37°C) | Stable | [9] | |

| pH 9.0 (37°C) | Susceptible to hydrolysis | [9] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate determination of solubility and stability.

This protocol provides a general procedure for determining the solubility of an organic compound in various solvents to classify it based on its functional groups.

-

Water Solubility:

-

Place approximately 25 mg of the compound in a small test tube.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely. If soluble, proceed to test ether solubility. If not, proceed to test in acidic and basic solutions[10].

-

-

Ether Solubility (for water-soluble compounds):

-

Place 25 mg of the compound in a small test tube.

-

Add 0.75 mL of diethyl ether in portions, shaking after each addition.

-

The combined results of water and ether solubility can indicate the presence of polar functional groups and the overall size of the molecule[10].

-

-

Aqueous Acid and Base Solubility (for water-insoluble compounds):

-

5% HCl: To 25 mg of the compound, add 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine[10][11].

-

5% NaOH: To 25 mg of the compound, add 0.75 mL of 5% aqueous NaOH. Solubility suggests an acidic functional group, such as a carboxylic acid or a phenol[11].

-

5% NaHCO3: To 25 mg of the compound, add 0.75 mL of 5% aqueous NaHCO3. Solubility in this weak base is characteristic of stronger organic acids like carboxylic acids[10].

-

-

Concentrated Sulfuric Acid Solubility:

-

For compounds insoluble in the above, add 25 mg of the compound to 0.5 mL of cold, concentrated H2SO4.

-

Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen, or compounds that react with the acid, like alkenes and alcohols[11].

-

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.

-

Preparation of Stock Solution:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL)[12].

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Maintain the solution at a controlled temperature (e.g., 60°C) for a set duration (e.g., 8 hours).

-

At intervals, take a sample, neutralize it with 0.1 M HCl, and dilute for analysis[12].

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of a suitable oxidizing agent (e.g., 3% H2O2).

-

Keep the solution at room temperature, protected from light, for a period such as 12 hours.

-

Withdraw aliquots at different times, dilute with the mobile phase, and analyze[12].

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a petri dish and expose it to dry heat in an oven at a high temperature (e.g., 80°C) for 48 hours.

-

At selected time points, take a sample, dissolve it in a suitable solvent, dilute, and analyze[12].

-

-

Photostability:

-

Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

-

A control sample should be kept in the dark under the same conditions.

-

After the exposure period, prepare solutions of both the exposed and control samples for analysis[12].

-

-

Analysis:

-

All samples should be analyzed using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry), to separate the parent compound from any degradation products.

-

Visualizations

Caption: Key environmental factors influencing the chemical stability of hydrazide compounds.

Caption: A systematic workflow for the qualitative determination of a compound's solubility.

References

- 1. Formylhydrazine | 624-84-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raineslab.com [raineslab.com]

- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. benchchem.com [benchchem.com]

N',N'-Dimethylformohydrazide: A Comprehensive Technical Guide

An In-depth Review of the Discovery, History, Synthesis, and Properties of a Key Hydrazine Derivative

Abstract

N',N'-Dimethylformohydrazide, systematically known as 1-formyl-2,2-dimethylhydrazine, is a hydrazine derivative of significant interest in the fields of organic synthesis and environmental science. This technical guide provides a thorough examination of its discovery, historical context, synthesis methodologies, and physicochemical properties. Primarily identified as a degradation product of the hypergolic rocket propellant 1,1-dimethylhydrazine (UDMH), its study is crucial for environmental monitoring and remediation. Furthermore, its structural attributes make it a valuable intermediate in the synthesis of various heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries. This document consolidates available data on its synthesis protocols, analytical characterization, and toxicological profile, serving as a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction

This compound (CAS No. 3298-49-5) is an organic compound with the molecular formula C₃H₈N₂O. Its structure features a formyl group attached to one nitrogen atom of a 1,1-dimethylhydrazine backbone. The discovery and history of this compound are intrinsically linked to the use of 1,1-dimethylhydrazine (UDMH) as a rocket propellant. The environmental persistence and transformation of UDMH have led to the identification of this compound as a significant and stable decomposition product in soil and water samples.[1][2] Beyond its environmental relevance, the chemistry of formylhydrazines is of interest to synthetic chemists as they serve as precursors for the construction of various biologically active molecules.[3]

History and Discovery

The history of this compound is not marked by a singular, celebrated discovery but rather by its gradual identification as an environmental transformation product of 1,1-dimethylhydrazine (UDMH). UDMH has been extensively used as a high-energy fuel in rocket and missile systems. Consequently, its release into the environment at manufacturing sites, launch pads, and impact zones of spent rocket stages has been a subject of environmental concern.

In the course of studying the environmental fate and degradation pathways of UDMH, researchers identified a number of byproducts. Among these, this compound (also referred to in the literature as 1-formyl-2,2-dimethylhydrazine or FDMH) was found to be a notable and relatively stable transformation product.[1][2] Its formation, confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) studies, represents a key step in the natural attenuation of UDMH in the environment.[1][4]

While its initial discovery was in the context of environmental chemistry, the potential of this compound as a building block in organic synthesis has also been recognized. Formylhydrazines, in general, are known precursors in the synthesis of various heterocyclic compounds, suggesting a broader utility for this molecule beyond its role as a UDMH degradant.[3]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. The data has been compiled from various sources to provide a comprehensive overview for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | 1-formyl-2,2-dimethylhydrazine | |

| Synonyms | This compound, FDMH | [1] |

| CAS Number | 3298-49-5 | |

| Molecular Formula | C₃H₈N₂O | |

| Molecular Weight | 88.11 g/mol | |

| Melting Point | 57.8 °C | |

| Boiling Point | 72-75 °C at 2.3 Torr | |

| Appearance | Not explicitly stated; likely a solid at RT | |

| Solubility | Soluble in water | [1] |

| Chemical Nature | Weak base | [2] |

Synthesis and Experimental Protocols

The primary laboratory synthesis of this compound involves the reaction of 1,1-dimethylhydrazine (UDMH) with an N-formylating agent, typically ethyl formate.[5]

Synthesis from 1,1-Dimethylhydrazine and Ethyl Formate

This method is cited as a known procedure for the preparation of this compound.[5]

-

Reactants:

-

1,1-Dimethylhydrazine (UDMH) (>98% purity)

-

Ethyl formate (97% purity)

-

-

General Procedure: The synthesis is achieved by reacting UDMH with ethyl formate. While the detailed reaction conditions such as solvent, temperature, and reaction time are not explicitly provided in the abstracts, a general protocol for the formylation of hydrazines can be followed. Typically, the hydrazine is dissolved in a suitable solvent, and the formylating agent is added, often at a controlled temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is isolated and purified, commonly through crystallization or chromatography.

A related procedure for the synthesis of formylhydrazines is described in a Russian patent, which involves reacting hydrazine hydrate with ethyl formate at a low temperature (0°C) to achieve a high yield.[3] This suggests that cooling the reaction mixture may be beneficial for controlling the reactivity and improving the yield of the desired product.

Analytical Characterization

The identification and quantification of this compound are crucial, particularly in environmental samples. Several advanced analytical techniques are employed for its characterization.

Chromatographic Methods

-

Supercritical Fluid Chromatography–Tandem Mass Spectrometry (SFC-MS/MS): A rapid and sensitive method has been developed for the simultaneous quantification of this compound and its isomers. This "green" analytical technique provides baseline separation of the analytes in a short time frame.[5]

-

Liquid Chromatography–Mass Spectrometry (LC-MS): LC-MS has been instrumental in confirming the presence of this compound as a decomposition product of UDMH in water and soil samples.[1][4]

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the formyl group and the N-H and C-N bonds.

Applications

The applications of this compound span both environmental science and synthetic chemistry.

Environmental Monitoring

Due to its origin as a primary transformation product of UDMH, this compound serves as a key marker for soil and water contamination with this rocket fuel.[5] Its detection and quantification are essential for assessing the extent of environmental impact and for developing remediation strategies.

Organic Synthesis

As a formylhydrazine derivative, this compound holds potential as an intermediate in the synthesis of more complex molecules. Formylhydrazines are known to be valuable precursors for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical and agrochemical products.[3]

Toxicology and Safety

The toxicological profile of this compound is not well-documented in publicly available literature. However, its parent compound, 1,1-dimethylhydrazine (UDMH), is known to be highly toxic and carcinogenic.[6][7] The toxicity of hydrazine derivatives can vary significantly. For instance, 1,2-dimethylhydrazine is also a potent carcinogen.[7][8] Given its close structural relationship to these toxic compounds, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or a fume hood. Further toxicological studies are needed to fully assess the health and environmental risks associated with this compound.

Conclusion

This compound is a compound with a dual identity. Historically and environmentally, it is a significant biomarker for the contamination caused by the rocket fuel 1,1-dimethylhydrazine. In the realm of chemical synthesis, it represents a potentially useful building block for the creation of novel heterocyclic compounds with applications in medicine and agriculture. This technical guide has provided a comprehensive overview of the current knowledge on this molecule, from its discovery and synthesis to its analytical characterization and applications. As research continues, a deeper understanding of its reactivity, biological activity, and toxicological profile will undoubtedly emerge, further defining its role in both environmental science and chemical innovation.

References

- 1. minio.scielo.br [minio.scielo.br]

- 2. Formylhydrazine - Wikipedia [en.wikipedia.org]

- 3. RU2637122C2 - Method of producing formylhydrazines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Dimethylhydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1,2-Dimethylhydrazine [zora.uzh.ch]

- 8. Symmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]

A Theoretical and Practical Guide to the Reactivity of N',N'-Dimethylformohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and theoretical underpinnings of N',N'-Dimethylformohydrazide (DMH), a versatile intermediate in organic synthesis. By examining its electronic structure, nucleophilic character, and participation in key chemical transformations, this document serves as a foundational resource for professionals leveraging hydrazine derivatives in the creation of complex molecules, including pharmaceuticals and agrochemicals.

Theoretical Framework of Reactivity

This compound, structurally HCONH-N(CH₃)₂, possesses two distinct nitrogen atoms, leading to nuanced reactivity. The electronic properties are governed by the interplay between the electron-withdrawing formyl group and the electron-donating dimethylamino group.

-

Nucleophilicity : The primary reactive site is the terminal, unsubstituted nitrogen atom (N'). This is consistent with studies on similar hydrazides, which show a strong preference for attack at the NH₂ group.[1] The lone pair on this nitrogen is more available for nucleophilic attack compared to the adjacent nitrogen (N), whose lone pair is delocalized through resonance with the carbonyl group. Furthermore, kinetic studies on the reactions of hydrazines and hydrazides with benzhydrylium ions have shown that N-methylation increases nucleophilic reactivity.[1] The 1,1-dimethylation of formohydrazide enhances its reactivity by a factor of 62 compared to the parent formohydrazide.[1]

-

Conformational Analysis : Theoretical calculations on the parent compound, formic hydrazide, predict the existence of two stable conformers: a more stable syn-periplanar form and a less stable anti-periplanar form, with an energy difference of 10-14 kJ/mol.[2] This conformational preference can influence the steric accessibility of the reactive sites and, consequently, its reaction pathways.

Below is a diagram illustrating the key resonance structures and highlighting the primary nucleophilic center of this compound.

Caption: Resonance delocalization and the primary nucleophilic center of DMH.

Synthesis of this compound

The synthesis of this compound is not widely documented in comparison to its parent compounds. However, a common route to unsymmetrical dimethylhydrazines involves the reductive alkylation of an acid hydrazide. This method can be adapted for the synthesis of DMH.

The diagram below illustrates a generalized workflow for its synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Reductive Alkylation of Formohydrazide (Hypothetical)

This protocol is adapted from general procedures for the reductive alkylation of hydrazides.

-

Reaction Setup : To a stirred solution of formohydrazide (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask, add an aqueous solution of formaldehyde (2.2 eq).

-

pH Adjustment : Adjust the pH of the mixture to below 7.5 using a suitable acid.[3]

-

Reduction : Cool the mixture in an ice bath and add a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) portion-wise, maintaining the temperature between 20-50°C.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Key Reactions and Reactivity

As an intermediate in organic synthesis, this compound is primarily used in the preparation of pharmaceuticals and agrochemicals, especially in the formation of heterocyclic compounds.[4]

Reactions with Electrophiles

The terminal nitrogen atom of DMH readily attacks electrophiles. Kinetic studies involving reactions with benzhydrylium ions demonstrate that hydrazides exhibit a strong preference for attack at the NH₂ group.[1]

Reaction Scheme: HCONH-N(CH₃)₂ + E⁺ → [HCONH-N(CH₃)₂-E]⁺ (where E⁺ is a generic electrophile)

Acylation Reactions

Like other hydrazides, DMH can undergo acylation, typically at the more nucleophilic terminal nitrogen. Acetic acid, for instance, can be used for acetylation reactions under reflux conditions, although this can sometimes lead to side reactions like hydrolysis or rearrangement depending on the specific substrate.[5]

Formation of N,N-Dimethylhydrazones

While not a direct reaction of DMH itself, it is structurally related to 1,1-dimethylhydrazine, which is widely used to form N,N-dimethylhydrazones from aldehydes and ketones. These hydrazones are valuable synthetic intermediates, particularly in C-C bond-forming reactions via the generation of aza-enamines or organolithium derivatives.[6]

Quantitative Data Summary

Quantitative data on this compound is sparse in the literature. The following tables summarize available data for the parent compound, formohydrazide, and related kinetic information to provide a comparative context for its reactivity.

Table 1: Kinetic Data for Reactions of Hydrazides with Benzhydrylium Ions [1]

| Nucleophile | Electrophile System | Rate Constant, k₂ (M⁻¹s⁻¹) | Nucleophilicity Parameter (N) |

| Formohydrazide | Benzhydrylium ions | 1.15 x 10³ | 11.08 |

| 1,1-Dimethylhydrazine | Benzhydrylium ions | 1.29 x 10⁵ | 15.11 |

| Hydrazine | Benzhydrylium ions | 2.34 x 10³ | 11.37 |

Data collected in acetonitrile at 20 °C. The significant increase in the rate constant and N parameter for 1,1-dimethylhydrazine relative to hydrazine suggests a strong activating effect of the two methyl groups, a principle that applies to this compound.

Table 2: Spectroscopic Data for a Representative Hydrazide (Acetohydrazide) [5]

| Data Type | Values |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 1.83 (s, 3H, CH₃), 7.47 (brs, 2H, NH₂), 9.79 (s, 1H, NH) ppm |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 168.74 (C=O), 20.93 (CH₃) ppm |

| FT-IR (νₘₐₓ) | 3225, 1688, 1268, 1015, 631, 545 cm⁻¹ |

This data for a related simple hydrazide provides an expected range for the chemical shifts and vibrational frequencies for this compound.

Key Experimental Protocols

The following protocols provide detailed methodologies for key experiments relevant to the study of hydrazide reactivity.

Protocol: Kinetic Measurement of Reaction with Electrophiles[1]

This protocol describes the general method used to determine the second-order rate constants for the reaction of hydrazides with reference electrophiles like benzhydrylium ions.

-

Instrumentation : Utilize a UV-vis spectrophotometer, potentially equipped with stopped-flow or laser-flash capabilities for fast reactions.

-

Sample Preparation : Prepare stock solutions of the hydrazide and the electrophile (e.g., (dma)₂CH⁺BF₄⁻) in a suitable solvent like acetonitrile.

-

Kinetic Run : Mix the reactant solutions directly in the spectrophotometer cuvette at a controlled temperature (e.g., 20 °C). Ensure pseudo-first-order conditions by using a large excess of the hydrazide (at least 10 equivalents).

-

Data Acquisition : Monitor the decay of the absorbance of the electrophile at its λₘₐₓ over time.

-

Data Analysis : Fit the absorbance decay to a single exponential function (A = A₀e⁻ᵏₒᵇˢᵗ + C) to obtain the pseudo-first-order rate constant, kₒᵇₛ (s⁻¹).

-

Second-Order Rate Constant : Plot kₒᵇₛ against the concentration of the hydrazide. The slope of the resulting linear plot gives the second-order rate constant, k₂ (M⁻¹s⁻¹).

The logical relationship for determining the rate constant is depicted below.

Caption: Workflow for the kinetic analysis of hydrazide-electrophile reactions.

Protocol: N-Acetylation of a Hydrazide Derivative[5]

This protocol details a general procedure for the N-acetylation of hydrazides using acetic acid.

-

Reaction Setup : A mixture of the hydrazide derivative (1.0 eq) and glacial acetic acid (used as both reagent and solvent) is placed in a round-bottom flask equipped with a reflux condenser.

-

Heating : The reaction mixture is heated to reflux.

-

Reaction Monitoring : The progress of the reaction is monitored by TLC.

-

Isolation : Upon completion, the reaction mixture is cooled to room temperature. The product often crystallizes directly from the reaction mixture.

-

Purification : The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold water) to remove excess acetic acid, and then dried. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Characterization : The structure of the N-acetylated product is confirmed using NMR (¹H and ¹³C), FT-IR spectroscopy, and elemental analysis.

Conclusion

This compound is a reactive synthetic intermediate whose chemistry is dominated by the high nucleophilicity of its terminal nitrogen atom. Theoretical considerations and kinetic data from analogous systems confirm that the dimethylamino substitution significantly enhances its reactivity towards electrophiles compared to its parent formohydrazide. Its primary applications lie in the construction of N-substituted and heterocyclic scaffolds relevant to the pharmaceutical and agrochemical industries. This guide provides the foundational theoretical and practical knowledge for researchers to effectively utilize the distinct reactivity of this compound in complex organic synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. CA1051928A - Process for preparing n,n-dimethylhydrazine - Google Patents [patents.google.com]

- 4. This compound [myskinrecipes.com]

- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential Research Areas for N',N'-Dimethylformohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N',N'-Dimethylformohydrazide, a small molecule with a unique arrangement of functional groups, represents a largely unexplored scaffold in chemical and pharmaceutical research. While extensive data on this specific compound is limited, its structural relationship to the well-studied classes of hydrazides and formamides suggests significant potential across various scientific domains. This technical guide aims to illuminate promising research avenues for this compound by drawing parallels with related compounds, proposing detailed experimental protocols, and outlining potential mechanisms of action. The key areas identified for exploration include medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents; organic synthesis, as a versatile precursor for heterocyclic compounds; and coordination chemistry, as a ligand for the synthesis of novel metal complexes with catalytic or material applications. This document provides a foundational resource to stimulate and guide future research into this intriguing molecule.

Introduction

This compound possesses a formyl group attached to one nitrogen and two methyl groups on the other nitrogen of the hydrazine core. This structure imparts a unique combination of steric and electronic properties, suggesting its potential as a versatile building block and a biologically active agent. Hydrazide derivatives, as a class, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1][2] The presence of the N',N'-dimethyl substitution may influence the pharmacokinetic and pharmacodynamic properties of the formohydrazide scaffold, potentially leading to compounds with enhanced potency, selectivity, or metabolic stability. Furthermore, the nucleophilic and potential chelating properties of the hydrazide moiety make it an attractive candidate for applications in organic synthesis and materials science.[3]

Physicochemical Properties and Synthesis

Estimated Physicochemical Properties

The following table summarizes the estimated and known properties of this compound and its close structural analog, N-Methyl-N-formylhydrazine, for comparison.

| Property | This compound (Estimated) | N-Methyl-N-formylhydrazine (Known)[][5] |

| Molecular Formula | C₃H₈N₂O | C₂H₆N₂O |

| Molecular Weight | 88.11 g/mol | 74.08 g/mol |

| Boiling Point | ~130-150 °C at 760 mmHg | 118.6 ± 23.0 °C at 760 mmHg |

| Melting Point | Not readily available | 219-222 °C |

| Density | ~1.0-1.1 g/cm³ | 1.1 ± 0.1 g/cm³ |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, Methanol) | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Colorless to Light Yellow Oily Matter |

Potential Synthesis Protocol

A plausible synthetic route to this compound involves the formylation of N,N-dimethylhydrazine. The following protocol is a proposed method based on standard organic chemistry reactions.

Reaction: Formylation of N,N-dimethylhydrazine using a suitable formylating agent.

Reagents and Materials:

-

N,N-Dimethylhydrazine

-

Ethyl formate (or another suitable formylating agent like formic acid)

-

Ethanol (as solvent)

-

Sodium sulfate (for drying)

-

Rotary evaporator

-

Standard glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethylhydrazine (1.0 equivalent) in ethanol.

-

Add ethyl formate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol and excess ethyl formate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic methods:

-

¹H NMR: Expected signals would include a singlet for the formyl proton, a singlet for the N-methyl protons, and a broad singlet for the other N-methyl proton, showing potential for restricted rotation around the N-N bond.

-

¹³C NMR: Signals corresponding to the carbonyl carbon and the two methyl carbons are expected.

-

IR Spectroscopy: A characteristic strong absorption band for the C=O stretch of the amide group is expected around 1670-1690 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Potential Research Areas

Medicinal Chemistry

The hydrazide moiety is a well-established pharmacophore. The unique substitution pattern of this compound offers opportunities for the development of novel therapeutic agents.

-

Rationale: Formohydrazide derivatives have demonstrated promising antibacterial and antifungal activities.[6] The N',N'-dimethyl substitution could enhance lipid solubility, potentially improving cell membrane penetration and antimicrobial efficacy.

-

Hypothesized Signaling Pathway Inhibition: Many antimicrobial hydrazides function by inhibiting essential enzymes in pathogens. For instance, isoniazid, a prominent anti-tuberculosis drug, inhibits mycolic acid synthesis. This compound derivatives could be screened against a panel of microbial enzymes, such as DNA gyrase, dihydrofolate reductase, or fungal lanosterol 14α-demethylase.

Caption: Hypothesized antimicrobial action of this compound derivatives.

-

Rationale: Numerous hydrazide-hydrazone derivatives have been reported to possess significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

-

Experimental Workflow:

Caption: Workflow for anticancer drug discovery with this compound.

Organic Synthesis

This compound can serve as a valuable synthon for the construction of various heterocyclic systems.

-

Rationale: The presence of a formyl group and a nucleophilic nitrogen atom makes this compound an ideal precursor for reactions such as cyclocondensations. It can be used to synthesize substituted pyrazoles, triazoles, and other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science.[3]

-

Proposed Reaction Scheme:

Caption: this compound as a precursor in heterocyclic synthesis.

Coordination Chemistry and Materials Science

-

Rationale: The hydrazide moiety can act as a bidentate or monodentate ligand, coordinating to metal ions through the carbonyl oxygen and the terminal nitrogen atom. The N',N'-dimethyl substitution can influence the steric and electronic environment of the coordination sphere, potentially leading to novel metal complexes with interesting catalytic, magnetic, or optical properties.

-

Potential Applications:

-

Catalysis: Metal complexes of this compound could be investigated as catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions.

-

Functional Materials: Coordination polymers or metal-organic frameworks (MOFs) incorporating this compound as a linker could exhibit interesting properties for gas storage, separation, or sensing applications.

-

Proposed Experimental Protocols

In Vitro Antibacterial Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of this compound and its derivatives against a panel of pathogenic bacteria.

Materials:

-

This compound and its synthesized derivatives.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton broth (MHB).

-

96-well microtiter plates.

-

Spectrophotometer.

Protocol:

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (bacteria in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of a Substituted Pyrazole

Objective: To demonstrate the utility of this compound as a precursor in heterocyclic synthesis.

Materials:

-

This compound.

-

Acetylacetone (a 1,3-diketone).

-

Glacial acetic acid (as catalyst).

-

Ethanol (as solvent).

Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and acetylacetone (1.0 mmol) in ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the corresponding N-formyl-N,N-dimethyl-pyrazolyl derivative.

-

Characterize the product using NMR, IR, and mass spectrometry.

Conclusion

This compound presents a promising yet underexplored scaffold for chemical and pharmaceutical research. Based on the known reactivity and biological activity of related hydrazide and formamide compounds, this technical guide has outlined several potential research areas, including the development of novel antimicrobial and anticancer agents, its application as a versatile precursor in heterocyclic synthesis, and its use as a ligand in coordination chemistry. The provided hypothetical experimental protocols and logical diagrams are intended to serve as a starting point for researchers to delve into the chemistry and potential applications of this intriguing molecule. Further investigation into the synthesis, characterization, and evaluation of this compound and its derivatives is warranted and holds the potential to yield significant scientific advancements.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Carbonyl Compounds Using Hydrazine-Based Reagents

For Researchers, Scientists, and Drug Development Professionals